Cas no 2138358-36-6 (8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione)
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione Chemical and Physical Properties
Names and Identifiers
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- 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione
- 2138358-36-6
- 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione
- EN300-1122917
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- Inchi: 1S/C6H12N2O3S/c1-8-6(3-11-4-6)5(7)2-12(8,9)10/h5H,2-4,7H2,1H3
- InChI Key: JWBOJAWOIQKMGS-UHFFFAOYSA-N
- SMILES: S1(CC(C2(COC2)N1C)N)(=O)=O
Computed Properties
- Exact Mass: 192.05686342g/mol
- Monoisotopic Mass: 192.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 81Ų
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122917-0.05g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1122917-0.1g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1122917-0.25g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1122917-0.5g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1122917-1.0g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1122917-2.5g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1122917-5.0g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1122917-10.0g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 10g |
$4545.0 | 2023-06-09 | ||
| Enamine | EN300-1122917-1g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1122917-5g |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione |
2138358-36-6 | 95% | 5g |
$3065.0 | 2023-10-26 |
8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione
Professional Introduction to Compound with CAS No. 2138358-36-6 and Product Name: 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione
The compound identified by the CAS number 2138358-36-6 and the product name 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic heterocyclic compound has garnered considerable attention due to its unique structural features and potential biological activities. The presence of multiple nitrogen, sulfur, and oxygen atoms within its framework suggests a high degree of molecular complexity, which may contribute to its interaction with biological targets in novel ways.
At the core of this compound's structure lies a spirocyclic arrangement, which is a key feature in medicinal chemistry for enhancing binding affinity and selectivity. The spiro3.4octane moiety introduces a rigid core that can stabilize specific conformational states, while the 2-oxa and 6lambda6-thia groups add further layers of complexity. These elements are not only chemically intriguing but also biologically relevant, as they mimic natural products and bioactive scaffolds found in nature.
The 8-amino substituent at the terminal position of the molecule is particularly noteworthy, as amino groups are frequently involved in hydrogen bonding interactions with biological targets such as proteins and enzymes. This feature makes the compound a promising candidate for drug discovery efforts aimed at modulating protein-protein interactions or enzyme activity. Additionally, the 5-methyl group provides steric bulk that can influence binding orientation and may enhance metabolic stability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular docking studies have suggested that 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory pathways. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified analogs of this scaffold as hits against multiple disease-related targets.
The synthesis of this compound presents a formidable challenge due to its intricate architecture. Traditional organic synthesis techniques must be employed to construct the spirocyclic core while maintaining regioselectivity and stereochemical integrity. Recent reports highlight innovative synthetic strategies that leverage transition-metal catalysis to streamline the construction of complex heterocycles. For instance, palladium-catalyzed cross-coupling reactions have been utilized to form key carbon-carbon bonds in the molecule, reducing reaction times and improving yields.
Biological evaluation of 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione has revealed promising preliminary results in vitro. Studies indicate that the compound exhibits dose-dependent inhibition of several kinases, including those involved in cancer signaling pathways. The mechanism of action appears to involve disruption of ATP binding pockets within these enzymes, leading to reduced enzymatic activity. These findings align with emerging research on kinase inhibitors derived from spirocyclic scaffolds, which have shown significant therapeutic potential.
The pharmacokinetic profile of this compound is another critical area of investigation. In preclinical studies conducted using animal models, 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione demonstrated favorable oral bioavailability and reasonable tissue distribution. Metabolic stability studies suggest that the molecule undergoes predictable biotransformation pathways, primarily involving oxidation and conjugation reactions typical of xenobiotics. These findings are encouraging for further development efforts aimed at optimizing pharmacokinetic properties.
Future research directions for this compound include exploring its potential as a lead candidate for drug development against specific diseases. Collaborative efforts between synthetic chemists and medicinal chemists will be essential to refine the structure-function relationships observed thus far. Additionally, computational modeling techniques such as molecular dynamics simulations can provide deeper insights into how this molecule interacts with biological targets at an atomic level.
The versatility of spirocyclic heterocycles like 8-amino-5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6-dione underscores their importance as privileged scaffolds in drug discovery programs worldwide. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds derived from these motifs are likely to play an increasingly significant role in addressing unmet medical needs.
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